4-Ethoxy-2-methylphenethyl alcohol
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Overview
Description
4-Ethoxy-2-methylphenethyl alcohol is an organic compound with the molecular formula C11H16O2. It is a derivative of phenethyl alcohol, characterized by the presence of an ethoxy group and a methyl group on the benzene ring. This compound is used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Ethoxy-2-methylphenethyl alcohol can be synthesized through several methods. One common approach involves the ethoxylation of 2-methylphenethyl alcohol. This reaction typically requires the presence of a strong base, such as sodium ethoxide, and an ethylating agent like ethyl iodide. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The process often includes purification steps such as distillation and recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-2-methylphenethyl alcohol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into different alcohol derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium ethoxide (NaOEt) in ethanol.
Major Products Formed
Oxidation: Corresponding aldehydes or ketones.
Reduction: Different alcohol derivatives.
Substitution: Various substituted phenethyl alcohols.
Scientific Research Applications
4-Ethoxy-2-methylphenethyl alcohol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Ethoxy-2-methylphenethyl alcohol involves its interaction with various molecular targets. It can act as a substrate for enzymes, leading to the formation of different metabolites. The ethoxy and methyl groups on the benzene ring influence its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethyl alcohol: Similar structure but with a methoxy group instead of an ethoxy group.
2-Methylphenethyl alcohol: Lacks the ethoxy group.
4-Ethoxyphenethyl alcohol: Lacks the methyl group.
Uniqueness
4-Ethoxy-2-methylphenethyl alcohol is unique due to the presence of both ethoxy and methyl groups on the benzene ring, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable in specific chemical syntheses and industrial applications.
Properties
IUPAC Name |
2-(4-ethoxy-2-methylphenyl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-3-13-11-5-4-10(6-7-12)9(2)8-11/h4-5,8,12H,3,6-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTNUBYOXZZRNLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)CCO)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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